![molecular formula C8H8BrCl2NO2 B2689019 2-Amino-2-(3-bromo-4-chlorophenyl)acetic acid hydrochloride CAS No. 2173996-42-2](/img/structure/B2689019.png)
2-Amino-2-(3-bromo-4-chlorophenyl)acetic acid hydrochloride
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Overview
Description
“2-Amino-2-(3-bromo-4-chlorophenyl)acetic acid hydrochloride” is a chemical compound with the molecular formula C8H7BrClNO2.ClH and a molecular weight of 300.96 . It is also known as "(S)-2-amino-2-(3-bromo-4-chlorophenyl)acetic acid hydrochloride" .
Molecular Structure Analysis
The molecular structure of this compound includes a bromine atom, a chlorine atom, and an amino group attached to a phenyl ring, which is further attached to an acetic acid group . This structure suggests that the compound could exhibit interesting chemical properties and reactivity.Scientific Research Applications
Synthesis of Indole Derivatives
Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology . The compound “2-Amino-2-(3-bromo-4-chlorophenyl)acetic acid hydrochloride” can be used in the synthesis of indole derivatives . These derivatives have attracted increasing attention in recent years for their application as biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body .
Antiviral Activity
Indole derivatives, which can be synthesized using “2-Amino-2-(3-bromo-4-chlorophenyl)acetic acid hydrochloride”, have shown antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives also possess anti-inflammatory activity . This makes them valuable in the development of new therapeutic possibilities for treating inflammatory conditions .
Anticancer Activity
Indole derivatives have shown potential in the treatment of cancer . For instance, 2-Amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile, a compound synthesized using “2-Amino-2-(3-bromo-4-chlorophenyl)acetic acid hydrochloride”, indicated maximum cytotoxicity towards six cancer cell lines .
Anti-HIV Activity
Indole derivatives have also been reported to have anti-HIV activity . Novel indolyl and oxochromenyl xanthenone derivatives were reported to have potential as anti-HIV-1 agents .
Enhancement of Acetylcholine Levels
Acetylcholine (ACh) is an important neurotransmitter for cognitive function . Enhancing acetylcholine levels at synapses is a primary treatment . “2-Amino-2-(3-bromo-4-chlorophenyl)acetic acid hydrochloride” could potentially be used in the synthesis of compounds that enhance acetylcholine levels .
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
Similar compounds have been found to participate in electronically divergent processes with the metal catalyst . This could suggest that 2-Amino-2-(3-bromo-4-chlorophenyl)acetic acid hydrochloride might interact with its targets in a similar manner.
Biochemical Pathways
Similar compounds have been found to possess various biological activities , which could suggest that this compound might affect multiple biochemical pathways.
Pharmacokinetics
Similar compounds have been found to have broad-spectrum biological activities , which could suggest that this compound might have favorable pharmacokinetic properties.
Result of Action
Similar compounds have been found to possess various biological activities , which could suggest that this compound might have diverse molecular and cellular effects.
Action Environment
Similar compounds have been found to have broad-spectrum biological activities , which could suggest that this compound might be influenced by various environmental factors.
properties
IUPAC Name |
2-amino-2-(3-bromo-4-chlorophenyl)acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO2.ClH/c9-5-3-4(1-2-6(5)10)7(11)8(12)13;/h1-3,7H,11H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDKPSWRVOBLLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)N)Br)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(3-bromo-4-chlorophenyl)acetic acid hydrochloride |
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